Scorpine-like
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GWINEEKIQKKIDEP |
Origin of Product |
United States |
Taxonomic Distribution and Molecular Diversity of Scorpine Like Peptides
Phylogenetic Incidence Across Scorpion Species
Initially thought to be restricted to non-Buthidae scorpions, subsequent research has revealed a broader phylogenetic distribution of scorpine-like peptides, including their presence in the large and medically significant Buthidae family. nih.govcapes.gov.br
Presence in Buthidae and Non-Buthidae Scorpion Families
This compound peptides have been identified in a variety of scorpion families, demonstrating their widespread occurrence. While they are prominent components in the venoms of several non-Buthidae families, their discovery in Buthidae scorpions has expanded our understanding of their evolutionary history. nih.govplos.orgnih.gov
Venoms from non-Buthidae scorpions are often rich in non-disulfide-bridged peptides (NDBPs), but also contain disulfide-bridged peptides like the this compound family. plos.orgnih.govnih.gov Families such as Scorpionidae, Iuridae, Vaejovidae, and Euscorpiidae are known to possess these peptides. walshmedicalmedia.comnih.govnih.gov For instance, the original scorpine was isolated from Pandinus imperator, a member of the Scorpionidae family. researchgate.netmdpi.com
In the Buthidae family, which has traditionally been the focus of venom research due to the potent neurotoxins many of its species possess, this compound peptides have also been reported. nih.govplos.orgnih.gov For example, research has identified these peptides in the genus Tityus. nih.govcapes.gov.br However, it has been noted that some peptides from Buthidae species, initially classified as this compound due to sequence similarity with the C-terminal domain, might be more accurately classified as potassium channel toxins, as they lack the characteristic N-terminal domain. plos.org
Identification in Specific Genera and Species
The presence of this compound peptides has been confirmed in numerous scorpion genera and species through transcriptomic and proteomic studies.
Pandinus imperator : This species from the Scorpionidae family is the source of the first discovered scorpine. researchgate.netmdpi.com Its venom contains this 75-amino acid peptide which exhibits both antibacterial and anti-malarial properties. researchgate.net
Hadrurus gertschi : Belonging to the Hadruridae family (sometimes classified within Iuridae), this species possesses at least two this compound peptides. walshmedicalmedia.comnih.govebi.ac.uk One of these, Hge36, is a naturally occurring truncated form. rcsb.org
Tityus costatus : A member of the Buthidae family, the venom of this Brazilian scorpion contains a this compound peptide, Tco 41.46-2. walshmedicalmedia.comresearchgate.netcapes.gov.brnih.govuniprot.orgbicnirrh.res.in
Euscorpiops validus : From the Euscorpiidae family, this scorpion's venom gland was found to contain the gene for a novel this compound peptide named Ev37. walshmedicalmedia.comnih.gov
Vaejovis genus : Transcriptome analysis of four species from this Vaejovidae genus (Vaejovis mexicanus, V. intrepidus, V. subcristatus, and V. punctatus) revealed the presence of transcripts for this compound peptides of two different lengths. plos.orgnih.gov
Other Species : this compound peptides have also been identified in Opistophthalmus carinatus (Opiscorpine 1-4), Heterometrus laoticus (Heteroscorpine-1), Opisthacanthus cayaporum, and Urodacus yaschenkoi. walshmedicalmedia.comfrontiersin.org
Intraspecific and Interspecific Molecular Variations
Significant molecular variations in this compound peptides exist both between different scorpion species (interspecific) and within a single species (intraspecific). akjournals.comnih.gov These variations are evident in the number of gene copies, the length of the peptides, and their amino acid sequences.
Interspecific variations are quite pronounced. For example, the original scorpine from P. imperator has 75 amino acids, while the this compound peptide Ev37 from E. validus has 78. researchgate.netnih.gov Furthermore, studies on the Vaejovis genus have identified this compound peptides of different lengths within the same genus. nih.gov Comparative transcriptomic analyses of hadrurid scorpions like Hadrurus concolorous and Hoffmannihadrurus aztecus revealed multiple putative this compound peptide transcripts, with the number varying between closely related species. nih.govmdpi.com
Intraspecific variation, or differences among individuals of the same species, has also been observed in scorpion venom composition, which can be influenced by geographic location. nih.govscite.airesearchgate.net This suggests that the expression and specific sequences of this compound peptides could also vary within a species population. Gene duplication is a key mechanism driving this diversity, leading to multiple copies of this compound peptide genes within a single species, which can then evolve independently. nih.govmdpi.com
Conservation and Divergence of this compound Peptide Sequences
The sequences of this compound peptides display a fascinating pattern of conservation and divergence, which is closely linked to their bifunctional nature.
The C-terminal domain, which contains the cysteine-stabilized α/β (CSα/β) motif, is generally highly conserved across different this compound peptides. walshmedicalmedia.comnih.gov This region, with its characteristic three disulfide bridges, is responsible for the potassium channel-blocking activity and shows resemblance to invertebrate defensins. walshmedicalmedia.comebi.ac.uk The conservation of this domain suggests a strong evolutionary pressure to maintain its specific structure and function. nih.gov
In contrast, the N-terminal domain is more variable. walshmedicalmedia.com This region, which is structurally similar to insect cecropins, is typically an alpha-helix and is associated with cytolytic and antimicrobial activities. walshmedicalmedia.complos.org The higher degree of divergence in this domain may reflect adaptation to different microbial targets or other functional specializations.
Phylogenetic analyses of this compound peptides have revealed distinct clades that often group buthid and non-buthid sequences separately, suggesting an ancient origin and subsequent diversification. nih.govmdpi.comnih.gov Evolutionary analyses indicate that while the C-terminal domain is under negative or purifying selection to conserve its structure, some sites in both the N-terminal and C-terminal domains may be evolving under the influence of positive selection, driving the functional diversification of these peptides. nih.govresearchgate.net
Structural Biology of Scorpine Like Peptides
Primary Amino Acid Sequence Characteristics
The primary structure of scorpine-like peptides is fundamental to their dual functionality. These peptides are typically composed of 75 to 84 amino acid residues. walshmedicalmedia.comtandfonline.commdpi.com
Like many venom peptides, this compound peptides are synthesized as larger precursor molecules, or prepropeptides. researchgate.net This precursor typically consists of three parts: an N-terminal signal peptide, the mature peptide sequence, and sometimes a C-terminal propeptide. researchgate.netportlandpress.com The signal peptide directs the nascent peptide to the endoplasmic reticulum for secretion and is subsequently cleaved off. frontiersin.org Further enzymatic processing, often involving the recognition of specific motifs like 'GKR' (Gly-Lys-Arg), releases the mature, active peptide. researchgate.net This processing is a critical step in ensuring the correct folding and biological activity of the final this compound peptide.
Conserved Sequence Motifs and Residues
Domain Architecture and Bifunctional Organization
The most striking feature of this compound peptides is their bifunctional organization, which is a direct result of their two-domain structure. walshmedicalmedia.comresearchgate.nettandfonline.com
The N-terminal domain of this compound peptides typically consists of an α-helical structure. walshmedicalmedia.comtandfonline.com This region shares structural and functional similarities with a class of antimicrobial peptides (AMPs) known as cecropins, although the sequence identity may be as low as 20%. walshmedicalmedia.com This domain is characterized by its amphipathic nature, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This property is crucial for its antimicrobial activity, as it allows the peptide to interact with and disrupt the microbial cell membranes. tandfonline.comfrontiersin.org This N-terminal region is often described as a freely moving α-helix. capes.gov.br The antimicrobial activity is generally attributed to the peptide's ability to form pores in or otherwise destabilize the bacterial membrane. walshmedicalmedia.comtandfonline.com
In contrast to the flexible N-terminus, the C-terminal region of this compound peptides is a compact and tightly folded domain. walshmedicalmedia.comcapes.gov.br This rigidity is due to the presence of three disulfide bridges. walshmedicalmedia.comresearchgate.net Structurally, this domain exhibits a "cysteine-stabilized α/β motif" (CSα/β), which is a common structural fold found in many scorpion toxins that target potassium (K+) channels. walshmedicalmedia.commdpi.comresearchgate.net This motif consists of a short α-helix packed against a small, anti-parallel β-sheet, all held together by the network of disulfide bonds. mdpi.compnas.org This structural similarity explains the ability of the C-terminal domain to act as a potassium channel blocker. walshmedicalmedia.com
N-terminal Region Characteristics and Antimicrobial Peptide Similarities
Disulfide Bridge Connectivity and Structural Topology
The C-terminal domain of this compound peptides contains six conserved cysteine residues that form three intramolecular disulfide bonds. walshmedicalmedia.comresearchgate.net These covalent linkages are critical for maintaining the three-dimensional structure, or topology, of this domain, which is essential for its potassium channel-blocking activity. researchgate.net The specific pairing of these cysteines defines the CSα/β fold. While variations can exist, a common pattern connects the α-helical segment to the β-sheet strands, creating a stable and compact structure. researchgate.net This disulfide bridge pattern is a hallmark of many scorpion toxins and is crucial for their potent and specific interaction with ion channels. uq.edu.au
Role of Cysteines in C-terminal Domain Stabilization
The structural integrity of the C-terminal domain in this compound peptides is critically dependent on the presence and arrangement of cysteine residues. These peptides typically feature a C-terminal region that is tightly folded and stabilized by three or four disulfide bridges. nih.govcapes.gov.brnih.govwalshmedicalmedia.com This network of covalent bonds, formed by the oxidation of cysteine residues, imposes significant conformational constraints on the peptide backbone. The result is a highly stable and rigid structure, even when the N-terminal domain remains flexible or unstructured. nih.govnih.gov
The C-terminal domain contains a conserved pattern of cysteines that dictates the specific disulfide bond connectivity. walshmedicalmedia.comresearchgate.net This arrangement is fundamental to creating a compact, structurally conserved core. For instance, studies on scorpine from Pandinus imperator and the this compound peptide Ev37 from Euscorpiops validus have highlighted that their C-terminal domains contain the characteristic cysteine-stabilized α/β (CS-αβ) motif, which is defined by its disulfide bridge pattern. ebi.ac.uknih.gov The stability conferred by these disulfide bonds is essential for the biological activity associated with the C-terminal domain, such as potassium channel blocking. nih.govnih.govwalshmedicalmedia.com Research on recombinant C-terminal domains has shown that the correct folding and disulfide bond formation are necessary for this function. researchgate.net
Cysteine-Stabilized α/β Motif (CS-αβ)
The Cysteine-Stabilized α/β (CS-αβ) motif is the hallmark structural fold of the C-terminal domain of this compound peptides and a vast number of other scorpion toxins. nih.govoup.commdpi.comnih.gov This conserved scaffold consists of a single α-helix packed against a two or three-stranded antiparallel β-sheet. ebi.ac.uknih.govmdpi.com The entire arrangement is held together by a network of three or, in some cases, four disulfide bridges. ebi.ac.ukportlandpress.comnih.gov
This motif is not exclusive to this compound peptides but is a versatile structure found across different families of scorpion toxins that target potassium, sodium, and chloride ion channels. mdpi.comportlandpress.comnih.gov The CS-αβ fold provides a robust and stable framework upon which functional diversity can be built through variations in the amino acid sequence of the loops and surfaces between the secondary structure elements. nih.govcapes.gov.br For example, while the full-length this compound peptide may have cytolytic or antimicrobial properties attributed to its N-terminal domain, the C-terminal CS-αβ motif is often responsible for potent and selective K+ channel blocking activity. nih.govnih.govwalshmedicalmedia.com The structural versatility of the CS-αβ motif has been a key factor in the evolutionary diversification of scorpion venom peptides. nih.govcapes.gov.br
Advanced Structural Determination Methodologies
The elucidation of the complex three-dimensional architecture of this compound peptides relies on a suite of advanced biophysical and computational techniques. Each method offers unique insights into the peptides' structure, from their dynamic behavior in solution to their static, high-resolution atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of this compound peptides in a solution state, which closely mimics their physiological environment. rcsb.orgnih.gov This method is particularly powerful for studying small to medium-sized proteins like scorpion toxins that can be produced in sufficient quantities. rcsb.orgnih.gov By analyzing the interactions between atomic nuclei in a magnetic field, NMR provides a set of spatial restraints, such as inter-proton distances from Nuclear Overhauser Effect (NOE) data and dihedral angles from coupling constants. nih.govcreative-biostructure.com
Several studies have successfully employed NMR to solve the solution structures of this compound peptides and their domains. For example, the structure of Hge36, a truncated this compound peptide from Hoffmannihadrurus gertschi, was determined using NMR, revealing key structural details. rcsb.orgnih.gov Similarly, the solution structure of the C-terminal domain of scorpine showed the characteristic CS-αβ motif, while the N-terminal domain was found to be a random coil in water that adopts an α-helical conformation in a membrane-mimicking environment (50% trifluoroethanol). pdbj.orgresearchgate.net NMR is also adept at identifying conformational heterogeneity, such as the cis/trans isomerization of prolyl bonds, as was shown for the toxin-like peptide Lqh-8/6. capes.gov.br
| Peptide | Organism | Method | Key Structural Findings | PDB Code |
| Hge36 | Hoffmannihadrurus gertschi | Solution NMR | Determination of the solution structure and rationalization of its antiparasitic and K+ channel-blocking activities. rcsb.orgnih.gov | 5IPO rcsb.org |
| Scorpine C-terminus | Pandinus imperator | Solution NMR | Contains the classic CS-αβ motif. pdbj.orgresearchgate.net | 7M1E pdbj.org |
| Lqh-8/6 | Leiurus quinquestriatus hebraeus | Solution NMR | Structure contains a short α-helix on a small antiparallel β-strand; exists as two conformers due to cis/trans isomerization. capes.gov.br | Not specified |
| Cn12 | Centruroides noxius | Solution NMR | Possesses a two-and-a-half turn α-helix and a three-stranded antiparallel β-sheet. nih.gov | Not specified |
| Ts11 | Tityus serrulatus | Solution NMR | Reveals a compact cysteine-knot like structure lacking classical secondary structures like α-helices or β-strands. mdpi.com | Not specified |
X-ray Crystallography for Three-Dimensional Structures
X-ray crystallography is a powerful technique for obtaining high-resolution, three-dimensional structures of molecules that can be crystallized. This method involves diffracting X-rays off a single, ordered crystal of the peptide. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the peptide can be determined. While obtaining suitable crystals of peptides can be challenging, the resulting structures provide a static, atomic-level view of the molecule. nih.govthermofisher.com
For scorpion venom peptides, X-ray crystallography has provided crucial insights into their precise folding and the architecture of their disulfide bonds. For example, the structure of the native scorpion toxin BmBKTx1 was solved at a 1.1 Å resolution using racemic crystallography, a technique that can facilitate the crystallization of difficult proteins. nih.gov In another study, a novel venom peptide, La1, from Liocheles australasiae was crystallized, and its diffraction data were collected to a 1.9 Å resolution, paving the way for detailed structural analysis. nih.gov Although fewer crystal structures exist for this compound peptides compared to NMR structures, crystallography was instrumental in determining the structure of a complex between the scorpion toxin Cn2 and an antibody fragment, revealing the toxin's binding epitope. researchgate.net
| Peptide/Complex | Organism | Resolution | Key Structural Insights | PDB Code |
| BmBKTx1 (racemic) | Mesobuthus martensii | 1.1 Å | First use of direct methods for a racemic protein crystal, revealing the protein fold with three S-S bonds. nih.gov | Not specified |
| La1 | Liocheles australasiae | 1.9 Å | Preliminary X-ray analysis showed a monoclinic space group, enabling future structure determination. nih.gov | Not specified |
| Toxin Cn2-scFv Complex | Centruroides noxius | Not specified | Revealed the central region of the toxin's epitope recognized by a neutralizing antibody. researchgate.net | Not specified |
Cryo-Electron Microscopy (Cryo-EM) Applications
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the high-resolution structural determination of biomolecules in a near-native, vitrified state. americanpeptidesociety.orgformulationbio.comtechnologynetworks.com The method involves flash-freezing samples in a thin layer of ice and imaging them with an electron microscope. americanpeptidesociety.orgformulationbio.com This approach is particularly advantageous for large, flexible, or heterogeneous complexes that are difficult or impossible to crystallize for X-ray crystallography. americanpeptidesociety.orgnih.gov
While Cryo-EM has been transformative for studying large protein assemblies, ion channels, and membrane proteins, its application to small peptides like this compound peptides (typically <10 kDa) is challenging due to their low molecular weight. thermofisher.comamericanpeptidesociety.org However, Cryo-EM becomes highly relevant when studying these peptides in complex with their larger biological targets, such as ion channels. thermofisher.comnih.gov For instance, Cryo-EM can be used to visualize how a this compound peptide binds to a potassium channel, revealing the mechanism of action at a molecular level. thermofisher.com This provides invaluable information for structure-based drug design, complementing data from other techniques like NMR and X-ray crystallography. thermofisher.comnih.gov
Computational Structural Modeling (Homology Modeling, Molecular Dynamics, Docking)
Computational modeling techniques are indispensable tools for predicting and analyzing the structure and dynamics of this compound peptides. These in-silico methods complement experimental data and provide insights into peptide-target interactions. nih.govnih.gov
Homology Modeling: This approach is used to predict the three-dimensional structure of a peptide based on its amino acid sequence and an experimentally determined structure of a related, or homologous, peptide (the "template"). oup.comnih.gov For many scorpion toxins, including this compound peptides, the conserved CS-αβ scaffold makes homology modeling a reliable method. nih.govbrieflands.combrieflands.com For example, the structures of new chlorotoxin-like peptides from Mesobuthus eupeus were predicted using homology modeling based on the known structure of Insectotoxin I5A. brieflands.combrieflands.com
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. nih.govtandfonline.com Starting from a structural model (from NMR, crystallography, or homology modeling), MD simulations can reveal the conformational flexibility of a peptide, the stability of its disulfide bonds, and its behavior in different environments, such as in water or near a lipid membrane. brieflands.combrieflands.comnih.gov These simulations have been used to explore the membrane-binding mechanisms of scorpion peptides and to refine homology models. brieflands.comnih.govtandfonline.com
Molecular Docking: Docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a this compound peptide) when bound to another (the receptor, e.g., an ion channel) to form a stable complex. nih.govnih.gov Docking studies are crucial for understanding the specific interactions, such as hydrogen bonds and electrostatic interactions, that govern peptide binding and selectivity. arakmu.ac.irarakmu.ac.ir For instance, docking has been used to investigate the interactions between chlorotoxin-like peptides and matrix metalloproteinase-2 (MMP-2), and to analyze how analgesic peptides might interact with sodium channels. brieflands.comnih.govarakmu.ac.ir
| Peptide/Toxin | Modeling Technique | Target/System | Key Findings/Purpose |
| MeICT | Homology Modeling, Docking | Matrix Metalloproteinase-2 (MMP-2) | Predicted 3D structure and analyzed interactions with MMP-2, suggesting it as a potential therapeutic agent for glioma. arakmu.ac.irarakmu.ac.ir |
| IMe-AGAP | Homology Modeling, Docking | NaV1.8 and NaV1.9 sodium channels | Predicted a βαββ topology and demonstrated potential interaction with pain-related sodium channels. brieflands.comnih.gov |
| meuCl14, meuCl15, meuCl16 | Homology Modeling, MD, Docking | hMMP-2 | Constructed 3D models, confirmed CSαβ fold, and investigated interactions with the cancer-related protein hMMP-2. brieflands.combrieflands.com |
| Pin2, Pin2GVG | Molecular Dynamics | POPC and POPG lipid bilayers | Explored the mechanism of peptide adsorption, folding, and insertion into different types of lipid membranes. nih.govtandfonline.com |
| Meucin-18 | Docking, Molecular Dynamics | SARS-CoV-2 Spike Protein | Investigated interactions with the viral protein to design mutated peptides with potentially enhanced therapeutic effects. nih.gov |
Investigations into Structure-Function Relationships
The dual functionality of this compound peptides, encompassing both antimicrobial and ion channel-modulating activities, is intricately linked to their unique two-domain structure. researchgate.netwalshmedicalmedia.com The N-terminal domain, typically adopting an α-helical conformation, is primarily associated with antimicrobial and cytolytic effects, while the C-terminal domain, characterized by a cysteine-stabilized α/β (CSα/β) motif, is responsible for potassium channel blocking. walshmedicalmedia.complos.org Understanding the specific contributions of individual amino acid residues and the conformational dynamics of these peptides is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.
Identification of Key Residues for Biological Activity
The distinct biological activities of this compound peptides are dictated by specific amino acid residues within their N- and C-terminal domains. The antimicrobial and cytolytic functions are largely attributed to the amphipathic nature of the N-terminal α-helix, where the distribution of hydrophobic and positively charged residues is critical for membrane interaction and disruption. nih.govresearchgate.net
Key characteristics of the N-terminal domain that influence its antimicrobial potency include:
Hydrophobicity: A certain level of hydrophobicity is essential for the peptide to insert into the lipid bilayer of microbial membranes. nih.gov However, excessively high hydrophobicity can lead to self-aggregation and reduced activity. nih.gov
Net Positive Charge: The presence of positively charged residues, such as lysine (B10760008) and arginine, facilitates the initial electrostatic interaction with the negatively charged components of microbial cell surfaces. walshmedicalmedia.comresearchgate.net
Helical Conformation: The formation of a stable α-helix is crucial for the peptide's ability to permeate and disrupt the cell membrane. researchgate.net
C-terminal Amidation: This common post-translational modification can protect the peptide from degradation by proteases and stabilize the amphipathic helix, enhancing its antimicrobial efficacy. nih.govchemrxiv.org
Studies on specific this compound peptides have identified key residues responsible for their biological activities. For instance, in the this compound peptide LaIT2, residue K15 in the N-terminal domain is crucial for its antimicrobial activity, while K21 in the same domain is important for both antimicrobial and insecticidal effects. researchgate.net In contrast, residues L53 and L54 in the C-terminal domain are key for its insecticidal activity. researchgate.net
The C-terminal domain's ability to block potassium channels is determined by the specific arrangement of its disulfide bridges and the presence of key residues that interact with the channel pore. walshmedicalmedia.com For example, the C-terminal domain of the H. gertschi this compound peptide is an effective blocker of K"v"1.1 channels. researchgate.net Furthermore, removal of the first four residues from the N-terminus of the this compound peptide Hge36 resulted in a molecule with enhanced potassium channel-blocking and antiparasitic activities, highlighting the interplay between the two domains. proteopedia.orgnih.gov
The following table summarizes key residues and their determined roles in the biological activity of selected this compound peptides.
| Peptide/Domain | Key Residue(s) | Biological Activity | Reference |
| LaIT2 (N-terminal) | K15 | Antimicrobial activity | researchgate.net |
| LaIT2 (N-terminal) | K21 | Antimicrobial and insecticidal activity | researchgate.net |
| LaIT2 (C-terminal) | L53, L54 | Insecticidal activity | researchgate.net |
| Hge36 (N-terminal) | First four residues | Modulation of K+ channel blocking and antiparasitic activity | proteopedia.orgnih.gov |
| H. gertschi peptide (C-terminal) | Not specified | K"v"1.1 channel blocking | researchgate.net |
Conformational Dynamics and Activity Modulation
The biological activity of this compound peptides is not solely dependent on their primary sequence but is also significantly influenced by their conformational flexibility. The ability of these peptides to adopt different secondary structures in response to their environment is a key aspect of their function. nih.gov
The N-terminal domain of many this compound peptides exhibits a random coil conformation in aqueous solutions but transitions to an α-helical structure in the presence of hydrophobic environments, such as those provided by microbial membranes or organic solvents like trifluoroethanol (TFE). nih.govresearchgate.net This induced folding is a critical step in their membrane-disrupting mechanism. The presence of glycine (B1666218) or proline residues within the N-terminal α-helix can introduce flexibility, acting as a hinge that may be important for their selectivity and interaction with membranes. tandfonline.com
Molecular dynamics simulations have provided insights into the conformational behavior of these peptides. For some, conformational flexibility is essential for their antibacterial activity. kcl.ac.uk The ability of residues to adopt different conformations as the peptide penetrates the cell membrane appears to be a crucial factor. kcl.ac.uk Conversely, for other peptides, a more rigid and stable α-helical structure is associated with higher potency.
The C-terminal domain, with its three disulfide bridges, generally has a more constrained and stable structure, often referred to as a "cysteine-stabilized α/β motif" (CSα/β). walshmedicalmedia.com This rigid scaffold provides a stable framework for the precise positioning of key residues that interact with ion channels. However, subtle conformational changes within this domain can still occur and may modulate its binding affinity and selectivity for different potassium channel subtypes.
Biological Activities and Preclinical Mechanistic Insights of Scorpine Like Peptides
Antimicrobial Activities
Scorpine-like peptides have demonstrated a broad spectrum of antimicrobial properties, targeting a variety of pathogenic microorganisms. researchgate.netmdpi.com Their activity is largely attributed to the N-terminal domain, which exhibits cytolytic and antimicrobial effects similar to insect defensins. plos.orgnih.gov
Efficacy Against Bacterial Pathogens (e.g., Gram-positive, Gram-negative)
This compound peptides have shown notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, Scorpine, isolated from the venom of Pandinus imperator, has demonstrated antimicrobial activity against Bacillus subtilis. plos.orgnih.gov Recombinantly expressed Scorpine also shows activity against B. subtilis and Klebsiella pneumoniae. walshmedicalmedia.com Other this compound peptides have displayed activity against bacteria such as Pseudomonas aeruginosa. walshmedicalmedia.comresearchgate.net The peptide LaIT3, from the scorpion Liocheles australasiae, has significant antibacterial activity against Escherichia coli. tandfonline.com Furthermore, analogs of the scorpion peptide Stigmurin have shown high antimicrobial activity against Gram-negative bacteria, with lower minimum inhibitory concentrations (MICs) than the native peptide. mdpi.com
Table 1: Antibacterial Activity of Selected this compound Peptides and Analogs
| Peptide/Analog | Target Bacteria | Observed Effect/MIC | Reference |
|---|---|---|---|
| Scorpine | Bacillus subtilis | Antimicrobial activity | plos.orgnih.gov |
| Recombinant Scorpine | Bacillus subtilis | Activity at 5 µM | walshmedicalmedia.com |
| Recombinant Scorpine | Klebsiella pneumoniae | Activity at 10 µM | walshmedicalmedia.com |
| This compound peptides | Pseudomonas aeruginosa | Antimicrobial activity | walshmedicalmedia.comresearchgate.net |
| LaIT3 | Escherichia coli | Significant antibacterial activity | tandfonline.com |
| StigA25 (Stigmurin analog) | Gram-negative bacteria | MIC < 18.8 µM | mdpi.com |
| StigA31 (Stigmurin analog) | Gram-negative bacteria | MIC < 4.7 µM | mdpi.com |
| StigA25 (Stigmurin analog) | Gram-positive bacteria | MIC < 4.7 µM | mdpi.com |
| StigA31 (Stigmurin analog) | Gram-positive bacteria | MIC < 2.3 µM | mdpi.com |
Antifungal Efficacy
The antifungal properties of this compound peptides have also been documented. walshmedicalmedia.comresearchgate.net These peptides have shown efficacy against various fungal pathogens. mdpi.com For example, analogs of the Stigmurin peptide demonstrated higher activity against Candida yeasts than the original peptide and even standard antibiotics like Vancomycin, Gentamicin, and Amphotericin B. mdpi.com The peptide Con10 from the scorpion Opisthacanthus cayaporum showed MICs of 100 and 200 µM for C. albicans and C. tropicalis, respectively. mdpi.com
Antiviral Activity (e.g., Dengue virus)
Several this compound peptides have been identified as potent antiviral agents, particularly against the Dengue virus (DENV). walshmedicalmedia.comresearchgate.net Scorpine itself has been shown to affect the replication of the Dengue virus in cell cultures. researchgate.net Another peptide, Smp76, isolated from the venom of Scorpio maurus palmatus, has demonstrated potent antiviral activity against both Hepatitis C virus (HCV) and DENV. research-nexus.netnih.govnih.gov Smp76 was found to have a half-maximal inhibitory concentration (IC50) of approximately 0.01 μg/ml. research-nexus.netnih.gov It appears to act by preventing initial viral infection and inactivating extracellular infectious particles without interfering with viral replication. research-nexus.net Recombinant Smp76 (rSmp76) was also shown to inhibit DENV-2 RNA replication and protein synthesis in a dose-dependent manner, with an IC50 value of 6.21 µmol/L.
Antiparasitic Activity (e.g., Plasmodium species)
A significant area of research has been the antiparasitic activity of this compound peptides, particularly against the Plasmodium parasites that cause malaria. walshmedicalmedia.comresearchgate.net Scorpine, originally isolated from Pandinus imperator, was found to inhibit several developmental stages of the murine malaria parasite, Plasmodium berghei. rsc.org It has been shown to produce 98% mortality in the sexual stages (ookinetes) of P. berghei at a concentration of 15 µM and a 100% reduction in P. falciparum parasitemia at 5 µM. walshmedicalmedia.com The peptide Hge36, from Hoffmannihadrurus gertschi, also displays potent inhibitory effects on parasites. mdpi.com Studies have also investigated the recombinant C-terminal domains of this compound peptides, which have been found to inhibit the development of P. berghei ookinetes in vitro. researchgate.net
Table 2: Antiparasitic Activity of this compound Peptides
| Peptide | Parasite Species | Observed Effect | Concentration | Reference |
|---|---|---|---|---|
| Scorpine | Plasmodium berghei (ookinetes) | 98% mortality | 15 µM | walshmedicalmedia.com |
| Scorpine | Plasmodium falciparum | 100% reduction in parasitemia | 5 µM | walshmedicalmedia.com |
| Hge36 | Parasites | Potent inhibitory effects | Not specified | mdpi.com |
| Recombinant C-terminal domains | Plasmodium berghei (ookinetes) | Inhibition of development | Not specified | researchgate.net |
Proposed Mechanisms of Action on Microbial Membranes (e.g., Pore Formation, Membrane Disruption)
The antimicrobial action of this compound peptides is believed to be similar to that of other antimicrobial peptides (AMPs), primarily involving the disruption of microbial cell membranes. walshmedicalmedia.com These peptides are typically cationic, containing positively charged residues that facilitate electrostatic interactions with the negatively charged components of microbial membranes. walshmedicalmedia.com This initial binding is followed by membrane disruption, which can occur through several proposed models. plos.orgnih.gov
The "barrel-stave" model suggests that the peptides insert into the membrane, forming a pore-like structure. plos.orgnih.gov The "carpet" model proposes that the peptides accumulate on the membrane surface, disrupting it in a detergent-like manner. plos.orgnih.gov The "toroidal pore" model involves the formation of a pore where the peptide and lipid head groups line the channel. plos.orgnih.gov These mechanisms lead to membrane permeabilization, loss of intracellular contents, and ultimately, cell death. walshmedicalmedia.com
Ion Channel Modulation
In addition to their antimicrobial activities, this compound peptides are known to modulate the function of ion channels, particularly potassium (K+) channels. walshmedicalmedia.comresearchgate.net This activity is primarily associated with the C-terminal domain, which contains a "cysteine-stabilized α/β motif" (CS-α/β). walshmedicalmedia.comnih.gov This structural feature is characteristic of many scorpion toxins that block K+ channels. mdpi.com
This compound peptides are classified within the β-KTx subfamily of scorpion-venom peptides. rsc.org While the full-length peptides often exhibit cytolytic activity, the potassium channel blocking activity can be revealed by removing the N-terminal region. rsc.org For example, the recombinant this compound peptide Ev37 has been shown to inhibit the Kv1.3 channel current with an IC50 value of 1 µM. walshmedicalmedia.com The neurotoxin Ts8 from Tityus serrulatus also inhibits the growth of Pichia pastoris and Kv1.3 channel activity, suggesting a link between its antimicrobial and channel-blocking functions. mdpi.com Removing the first four residues from the this compound peptide Hge36 resulted in a molecule with enhanced potassium channel-blocking activity. rcsb.orgpdbj.org
Table 3: Ion Channel Modulating Activity of this compound Peptides
| Peptide | Ion Channel Target | Observed Effect | IC50 | Reference |
|---|---|---|---|---|
| Ev37 | Kv1.3 | Inhibition of channel current | 1 µM | walshmedicalmedia.com |
| Ts8 | Kv1.3 | Inhibition of channel activity | Not specified | mdpi.com |
| Modified Hge36 | Potassium channels | Enhanced blocking activity | Not specified | rcsb.orgpdbj.org |
Specificity for Potassium Channels (e.g., Kv1.x subfamily, Kv1.3)
This compound peptides and other scorpion toxins demonstrate a notable specificity for potassium channels, which are crucial for regulating cellular excitability and homeostasis. ijbs.commdpi.com The diversity in scorpion toxin sequences and structures allows them to target specific ion channels with high precision. ijbs.com
The Kv1.x subfamily of voltage-gated potassium channels, particularly Kv1.3, is a prominent target for many scorpion-derived peptides. mdpi.comnih.govnih.gov The Kv1.3 channel is a validated target for various autoimmune diseases due to its role in T-lymphocyte activation. frontiersin.org For instance, Vm24, a peptide from the Mexican scorpion Vaejovis mexicanus smithi, is a potent blocker of the Kv1.3 channel in human lymphocytes, with a dissociation constant (Kd) in the picomolar range. acs.org Similarly, Cvill7, isolated from Centruroides villegasi, potently inhibits Kv1.2 and Kv1.3 channels, with a remarkable 450-fold selectivity for Kv1.2 over Kv1.3. mdpi.com Other examples include Hetlaxin from Heterometrus laoticus, which binds to the extracellular vestibule of both Kv1.1 and Kv1.3 channels. mdpi.com
The specificity of these peptides is not absolute, and many can interact with multiple Kv1 subtypes. mdpi.com For example, MeKTx13-3 from Mesobuthus eupeus is a high-affinity blocker of Kv1.1 but also affects Kv1.2, Kv1.3, and Kv1.6. frontiersin.org This cross-reactivity is attributed to the significant sequence homology and structural similarities in the pore domain of Kv1 channels, which is the primary binding site for these toxins. mdpi.com
Interactive Table: Specificity of this compound and Other Scorpion Peptides for Potassium Channels
| Peptide | Source Scorpion | Target Channel(s) | Reported Affinity/Inhibition |
|---|---|---|---|
| Vm24 | Vaejovis mexicanus smithi | Kv1.3 | Kd ~ 3 pM acs.org |
| Cvill7 | Centruroides villegasi | Kv1.2, Kv1.3 | IC50 of 16 pM (Kv1.2), 7.2 nM (Kv1.3) mdpi.com |
| Cvill6 | Centruroides villegasi | Kv1.2, Kv1.3, KCa3.1 | IC50 of 3.9 nM (Kv1.2), modest inhibition of others mdpi.com |
| MeKTx13-3 | Mesobuthus eupeus | Kv1.1, Kv1.2, Kv1.3, Kv1.6 | IC50 ~2 nM (Kv1.1), ~10 nM (Kv1.3) frontiersin.org |
| BmKDfsin4 | Mesobuthus martensii Karsch | Kv1.1, Kv1.2, Kv1.3 | IC50 of 510.2 nM for Kv1.3 nih.gov |
Molecular Interactions with Ion Channel Targets and Binding Sites
The interaction between this compound peptides and their ion channel targets is a highly specific process involving key amino acid residues on both the toxin and the channel. These peptides typically bind to the outer vestibule of the potassium channel, physically occluding the ion conduction pore. nih.gov This "pore-blocking" mechanism is a common feature of many scorpion toxins targeting potassium channels. nih.gov
The binding is often stabilized by a combination of electrostatic and hydrophobic interactions. Key basic residues, such as lysine (B10760008) and arginine, on the toxin are thought to play a critical role by interacting with negatively charged residues in the channel's pore region. nih.gov For example, in the scorpion defensin (B1577277) BmKDfsin4, which exhibits potassium channel-blocking activity, the basic residues Lys-13 and Arg-19 are crucial for its interaction with the Kv1.3 channel. nih.gov
The structural fold of these peptides, typically a cystine-stabilized α/β motif, presents a "functional dyad" of a critical lysine residue for pore occlusion and a hydrophobic residue that interacts with the channel's vestibule. The specificity of a given toxin for a particular channel subtype is determined by the precise arrangement of these and other interacting residues. mdpi.com
Electrophysiological Characterization of Channel Blockade and Selectivity
Electrophysiological techniques, such as the patch-clamp method, are essential for characterizing the effects of this compound peptides on ion channels. mdpi.comscielo.br These methods allow for direct measurement of the ionic currents flowing through channels in cell membranes, providing detailed information about the potency and kinetics of channel blockade.
Studies using these techniques have revealed that this compound peptides and related toxins can inhibit potassium channel currents with high affinity, often in the nanomolar to picomolar range. For example, electrophysiological recordings have shown that Cvill7 from Centruroides villegasi inhibits Kv1.2 channels with an IC50 of 16 pM and Kv1.3 channels with an IC50 of 7.2 nM. mdpi.com The defensin-like peptide BmKDfsin4 was found to inhibit Kv1.3 channel currents with an IC50 value of 510.2 nM. nih.gov
These studies also allow for the determination of selectivity. By testing the peptides against a panel of different ion channel subtypes, researchers can quantify their preference for specific channels. For instance, Cvill7 exhibits a remarkable 450-fold selectivity for Kv1.2 over Kv1.3. mdpi.com This level of selectivity is a key feature that makes these peptides valuable as pharmacological tools and potential therapeutic leads.
Implications for Cellular Excitability and Homeostasis
By blocking potassium channels, this compound peptides can significantly impact cellular excitability and homeostasis. ijbs.com Potassium channels play a fundamental role in setting the resting membrane potential and repolarizing the cell membrane after an action potential. mdpi.com Their inhibition leads to a prolongation of the action potential and an increase in cellular excitability.
This modulation of ion channel function has profound physiological consequences. In the nervous system, it can affect neuronal firing patterns. ijbs.com In the immune system, the blockade of Kv1.3 channels in T-lymphocytes can suppress their activation, a mechanism with potential therapeutic implications for autoimmune diseases. nih.govfrontiersin.org The disruption of ion channel function can also interfere with other cellular processes such as cell volume regulation and calcium signaling. mdpi.com
Anticancer Activities (Preclinical Studies)
In addition to their effects on ion channels in the nervous and immune systems, this compound peptides and other scorpion venom components have demonstrated promising anticancer properties in preclinical studies. mdpi.comnih.gov These activities are often multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and modulation of the cell cycle. nih.gov
Inhibition of Cancer Cell Proliferation and Viability in In Vitro Models
Numerous in vitro studies have shown that scorpion venom and its purified peptides can inhibit the proliferation and reduce the viability of various cancer cell lines. nih.govmdpi.com For example, crude venom from the scorpion Androctonus crassicauda has been shown to inhibit the proliferation of human neuroblastoma (SH-SY5Y) and breast cancer (MCF-7) cell lines. nih.gov
Specific peptides isolated from scorpion venom have also demonstrated potent anti-proliferative effects. BmK AGAP, a peptide from the Buthus martensii Karsch scorpion, inhibited the proliferation of human breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov Another peptide, Smp24 from Scorpio Maurus palmatus, was found to suppress the viability of the hepatoma cell line HepG2 while having a minimal effect on normal liver cells. mdpi.com
The anticancer effects are often dose-dependent, with higher concentrations of the venom or peptide leading to a greater reduction in cell viability. mdpi.com
Interactive Table: In Vitro Anticancer Activity of Scorpion Venom Peptides
| Peptide/Venom | Source Scorpion | Cancer Cell Line(s) | Observed Effect |
|---|---|---|---|
| Crude Venom | Androctonus crassicauda | SH-SY5Y (neuroblastoma), MCF-7 (breast) | Inhibition of proliferation nih.gov |
| BmK AGAP | Buthus martensii Karsch | MCF-7, MDA-MB-231 (breast) | Inhibition of proliferation, sphere formation, colony formation nih.gov |
| Smp24 | Scorpio Maurus palmatus | HepG2 (hepatoma) | Suppression of viability mdpi.comresearchgate.net |
| Bengalin | Heterometrus bengalensis | U937 (lymphoma), K562 (leukemia) | Anti-proliferative and apoptogenic activity nih.gov |
Mechanisms of Apoptosis Induction and Cell Cycle Modulation in Cancer Cells
The anticancer activity of this compound peptides is often mediated by the induction of apoptosis and modulation of the cell cycle in cancer cells. nih.govnih.gov Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer.
Several scorpion venom components have been shown to trigger apoptosis in cancer cells. For instance, the crude venom of Androctonus crassicauda induces apoptosis by increasing nitric oxide production, caspase-3 activity, and depolarizing the mitochondrial membrane. nih.gov The protein Bengalin from Heterometrus bengalensis induces apoptosis in human leukemic cells through the mitochondrial pathway. redalyc.org Neopladine 1 and Neopladine 2 from Tityus discrepans venom induce apoptosis in human mammary carcinoma cells by up-regulating the expression of the pro-apoptotic protein FasL and the mitochondrial protein Bcl-2. redalyc.org
In addition to inducing apoptosis, some scorpion peptides can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov For example, a peptide fraction from Buthus martensii Karsch venom induced cell cycle arrest at the G1 phase in a human acute monocytic leukemia cell line by inhibiting the expression of cyclin D protein. nih.gov Similarly, the recombinant analgesic-antitumor peptide (rAGAP) led to cell cycle arrest in the G1 phase in anaplastic astrocytoma cells. nih.gov
The peptide Smp24 has been shown to induce apoptosis and cell cycle arrest in hepatoma cells through mechanisms that involve cell membrane disruption and mitochondrial dysfunction. mdpi.comresearchgate.net These multi-pronged attacks on cancer cells highlight the therapeutic potential of this compound peptides.
Interference with Cancer Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. While extensive research has demonstrated that various scorpion venom peptides can inhibit these processes, direct experimental evidence for this compound peptides is still an emerging field. trendsinpharmacy.orgnih.gov Most detailed studies on migration inhibition focus on other classes of scorpion toxins, such as chlorotoxin, which has been shown to inhibit glioma cell invasion by targeting matrix metalloproteinase-2 (MMP-2) and specific chloride channels. ekb.egresearchgate.netresearchgate.net
However, the foundational structure of this compound peptides provides a strong rationale for their potential anti-migration and anti-invasion capabilities. The C-terminal domain's function as a potassium (K+) channel blocker is particularly relevant. redalyc.orgmdpi.com Various potassium channels are known to be overexpressed in cancer cells and play a critical role in facilitating cell migration by regulating cell volume and membrane potential. mdpi.comfrontiersin.org For instance, the inhibition of K+ channels like SK3 and BK has been shown to suppress the migration of breast cancer, melanoma, and glioma cells. trendsinpharmacy.orgnih.gov While toxins like Iberiotoxin and modified versions of Tamapin have demonstrated this principle, research is ongoing to confirm similar effects for this compound peptides. ekb.egnih.gov
Furthermore, some non-scorpine peptides from scorpion venom have been shown to impede cancer cell motility through alternative mechanisms. The peptide Smp24, from the venom of Scorpio maurus palmatus, suppresses the motility of lung cancer cells by damaging the cytoskeleton and altering the expression of matrix metalloproteinases (MMP-2, MMP-9) and their tissue inhibitors (TIMP-1, TIMP-2). nih.gov Another peptide, BmK AGAP, was found to inhibit the migration and invasion of breast cancer cells by down-regulating signaling pathways including NF-κB and Wnt/β-catenin. researcher.lifefrontiersin.org These findings suggest that venoms containing this compound peptides may possess a cocktail of compounds that can collectively interfere with cancer metastasis through multiple mechanisms.
Table 1: Examples of Scorpion Peptides Interfering with Cancer Cell Migration & Invasion Note: This table includes peptides that are not this compound to illustrate the established mechanisms by which scorpion venom can inhibit migration and invasion, providing a basis for the hypothesized role of this compound peptides.
| Peptide | Source Scorpion | Cancer Cell Line(s) | Observed Effect | Mechanism |
|---|---|---|---|---|
| Chlorotoxin (CTX) | Leiurus quinquestriatus | Glioma, Pancreatic Cancer (PANC-1) | Inhibits invasion and migration | Binds to and reduces the activity of MMP-2; blocks specific Cl⁻ channels. ekb.egresearchgate.net |
| BmK AGAP | Buthus martensii Karsch | Breast (MCF-7, MDA-MB-231) | Inhibits migration and invasion | Down-regulates PTX3 through NF-κB and Wnt/β-catenin signaling pathways. researcher.lifefrontiersin.org |
| Tamapin (mutant E25K/K27E) | Mesobuthus tamulus | Melanoma/Breast (MDA-MB-435s) | Inhibits cell migration | Blocks onco-specific SK3 potassium channels. nih.gov |
| Smp24 | Scorpio maurus palmatus | Lung (A549) | Suppresses cell motility | Damages cytoskeleton; alters MMP-2/-9 and TIMP-1/-2 expression. nih.gov |
Modulation of Ion Channels and Other Signaling Pathways in Cancer
The modulation of ion channels is a primary mechanism through which scorpion peptides exert their biological effects, and this is central to the potential anticancer activity of this compound peptides. trendsinpharmacy.orgmdpi.com Cancer cells exhibit altered expression and activity of various ion channels, which contribute to their proliferation, survival, and evasion of apoptosis. nih.govfrontiersin.org
The defining feature of a this compound peptide is its C-terminal domain, which is structurally homologous to other β-KTx toxins and functions as a potassium (K+) channel blocker. redalyc.orgplos.org Several types of K+ channels are considered onco-targets:
Voltage-gated potassium channels (e.g., Kv1.3, hERG): Overexpression of these channels is linked to the proliferation of various cancers, including breast, prostate, and colon cancer. frontiersin.org Blockers of these channels can induce cell cycle arrest and apoptosis. Margatoxin, a Kv1.3 blocker, has been shown to reduce cell proliferation and promote apoptosis in cancer models. frontiersin.org
Calcium-activated potassium channels (e.g., SK3, BK): These channels are particularly implicated in cancer cell migration and metastasis. mdpi.comnih.gov Their inhibition can disrupt the calcium signaling and cytoskeletal dynamics required for cell movement.
While direct studies on this compound peptides are limited, their structural similarity to potent K+ channel blockers suggests they could modulate these same pathways. redalyc.org For example, the defensin-like structure of the C-terminal domain may confer the ability to interact with and block channels like Kv1.3. redalyc.org
Beyond ion channels, scorpion peptides can influence other critical cancer signaling pathways. The peptide Bengalin, for instance, induces apoptosis in leukemic cells by modulating the MAPK and PI3K/AKT signaling cascades. ekb.eg The peptide Smp43 has been reported to modulate key pathways including PI3K/AKT/mTOR, JAK/STAT, and NF-κB, which are central to cell growth, metabolism, and survival. Although these are not this compound peptides, their activities demonstrate the capacity of scorpion venom components to engage with a wide array of intracellular signaling networks relevant to cancer. The N-terminal domain of this compound peptides, which has membrane-disrupting antimicrobial properties, may also contribute to anticancer effects by permeabilizing cancer cell membranes, leading to ion dysregulation and the initiation of apoptosis. researchgate.net
Other Biologically Relevant Activities and Potential Therapeutic Modalities (Preclinical Contexts)
In addition to their potential in oncology, this compound peptides have demonstrated a range of other significant biological activities in preclinical studies, primarily stemming from their bifunctional nature.
Antimicrobial and Antifungal Activity: The N-terminal domain of this compound peptides is similar to cecropins, a well-known class of antimicrobial peptides (AMPs). plos.org This region allows the peptides to effectively combat various pathogens.
Scorpine , from Pandinus imperator, shows activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Klebsiella pneumoniae. scispace.com
Heteroscorpine-1 , from Heterometrus laoticus, also has a broad antibacterial spectrum, inhibiting B. subtilis, K. pneumoniae, and Pseudomonas aeruginosa. encyclopedia.pubchemrxiv.org
Opiscorpines , found in Opistophthalmus carinatus, and their synthetic fragments have shown activity against both bacteria (P. aeruginosa, E. coli) and fungi (Fusarium culmorum, F. oxysporum). researchgate.netscispace.com
Antimalarial Activity: One of the most promising applications for this compound peptides is in combating malaria. Scorpine was first identified as a potent agent against the malaria parasite Plasmodium. In preclinical models, it demonstrated high efficacy:
It produced 98% mortality in the sexual stages (ookinetes) of Plasmodium berghei. ekb.eg
It caused a 100% reduction in Plasmodium falciparum parasitemia in vitro. ekb.egnih.gov This activity makes scorpines a strong candidate for developing new antimalarial therapies, potentially by creating transgenic mosquitoes that express the peptide to interrupt parasite transmission. ekb.eg
Antiviral Activity: The therapeutic potential of this compound peptides also extends to viral infections. Scorpine itself was shown to affect the replication of the Dengue virus in cell culture. ekb.egresearchgate.net Another this compound peptide, Smp76 from Scorpio maurus palmatus, has been identified as having activity against both Dengue and Hepatitis C viruses, marking it as a potential scaffold for developing new broad-spectrum antiviral agents. nih.gov
Table 2: Preclinical Bioactivities of Selected this compound Peptides
| Peptide Name | Source Scorpion | Biological Activity | Target Organism/System | Key Preclinical Finding |
|---|---|---|---|---|
| Scorpine | Pandinus imperator | Antimalarial | Plasmodium falciparum/berghei | Causes 100% reduction in P. falciparum parasitemia and 98% mortality in P. berghei ookinetes. ekb.egnih.gov |
| Scorpine | Pandinus imperator | Antibacterial | B. subtilis, K. pneumoniae | Inhibits bacterial growth. scispace.com |
| Scorpine | Pandinus imperator | Antiviral | Dengue virus | Affects viral replication in cell culture. ekb.egresearchgate.net |
| Heteroscorpine-1 | Heterometrus laoticus | Antibacterial | B. subtilis, K. pneumoniae, P. aeruginosa | Shows broad-spectrum antibacterial activity. encyclopedia.pubchemrxiv.org |
| Opiscorpine-1 (synthetic fragment) | Opistophthalmus carinatus | Antifungal | F. culmorum, F. oxysporum | Inhibits fungal growth with IC50 values of 8.8 µM and 10 µM, respectively. researchgate.netscispace.com |
| HgeScplp1 | Hadrurus gertschi | Antibacterial | B. subtilis | Shows antibacterial activity. researchgate.netnih.gov |
| Smp76 | Scorpio maurus palmatus | Antiviral | Dengue virus, Hepatitis C virus | Identified as a potential therapeutic against flaviviruses. nih.gov |
Molecular and Evolutionary Biology of Scorpine Like Peptides
Gene Organization and Transcriptional Regulation
The expression and regulation of scorpine-like peptide genes are fundamental to understanding their role in the scorpion venom arsenal. Research into their gene structure has revealed unique features that set them apart from many other scorpion toxin genes.
Genes encoding this compound peptides have been identified through the analysis of venom gland cDNA libraries and genomic DNA from various scorpion species. For instance, cDNAs encoding four new homologs of scorpine, named opiscorpines 1-4, were isolated from the venom gland of the African scorpion Opistophthalmus carinatus. nih.gov The complete gene structure for an opiscorpine, including its promoter region, was determined through genomic DNA amplification. nih.gov This research revealed a distinct gene structure compared to other scorpion venom peptide genes, featuring two large introns. One intron is located within the 5' untranslated region (UTR), and the other is at the boundary of the mature peptide-coding region. nih.gov
A notable characteristic of some this compound peptide genes is the presence of multiple mRNA transcripts with variable 3' UTRs, a phenomenon that may arise from the alternative use of polyadenylation signals. nih.gov This was observed for the first time in the venom gland of Opistophthalmus carinatus for opiscorpine mRNAs. nih.gov
The gene encoding the this compound peptide Ev37 was cloned from the venom cDNA library of the scorpion Euscorpiops validus, marking the first identification of such a gene in the Euscorpiidae family. nih.gov Sequence analysis of Ev37 revealed a mature peptide of 78 amino acids. nih.gov
While scorpion toxins are predominantly associated with the venom gland, studies have shown that the expression of toxin genes is not always restricted to this tissue. Transcriptomic analysis of 14 different tissues from the scorpion Mesobuthus martensii revealed that while toxin gene expression is highest in the venom gland, certain toxin genes are also expressed in other tissues. mdpi.com These include the blood, legs, chelicerae, lateral eyes, metasoma II-V, and parts of the pedipalp. mdpi.com This suggests that the recruitment of scorpion toxin genes may originate from extraglandular tissues. mdpi.com
Specifically for this compound peptides, their expression has been confirmed in the venom glands of numerous scorpion species across different families. nih.govwalshmedicalmedia.com The presence of this compound peptide transcripts in venom gland transcriptomes is a common finding, highlighting their role as a significant component of the venom. plos.orgmdpi.com For example, this compound peptides were identified in the venom gland transcriptome of Urodacus yaschenkoi. plos.org The expression of a this compound peptide in the venom gland of Opisthacanthus cayaporum has also been documented. uniprot.org
Identification of Gene Sequences Encoding this compound Peptides
Evolutionary Origins and Divergence
The evolutionary history of this compound peptides is a compelling story of molecular innovation, tracing back to ancestral genes with functions unrelated to toxicity.
The prevailing hypothesis posits that scorpion toxins, including this compound peptides, originated from ancestral housekeeping genes that were recruited into the venom and subsequently underwent neofunctionalization. nih.govmdpi.comnih.govpeerj.com More specifically, there is strong evidence to suggest that this compound peptides, and the broader family of CSαβ (cysteine-stabilized α/β) toxins, evolved from ancestral defensins. nih.govpnas.orgecsolab.com Defensins are antimicrobial peptides that form a crucial part of the innate immune system in a wide range of organisms. pnas.org
The structural and sequence similarity between scorpion venom toxins and invertebrate defensins first hinted at a common ancestor. oup.com This hypothesis is supported by the conservation of gene structure between scorpion CSαβ defensins found in the hemolymph and the CSαβ venom neurotoxins, indicating a paralogous relationship. pnas.org The N-terminal domain of this compound peptides shows similarity to cecropins, another class of antimicrobial peptides, further strengthening the link to immune-related molecules. nih.govwalshmedicalmedia.com
Following their recruitment from ancestral genes, this compound peptides have undergone significant diversification and neofunctionalization, leading to the evolution of new biological activities. nih.govmdpi.com This process is largely driven by positive selection, where mutations that confer a selective advantage are favored. nih.govmdpi.com However, recent studies suggest a more complex evolutionary picture, with evidence for both positive and negative (purifying) selection acting on different regions of these peptides. mdpi.com
One key aspect of their evolution is the development of a dual-domain structure. The N-terminal region, resembling antimicrobial peptides, often retains cytolytic or antimicrobial activity, while the C-terminal domain, with its characteristic CSαβ fold, has evolved to block potassium channels. nih.govwalshmedicalmedia.com
The diversification of this compound peptides is also evident in the functional variations observed among different homologs. For instance, the this compound peptide Ev37 from Euscorpiops validus selectively inhibits the Kv1.3 potassium channel, and interestingly, neither of its individual domains can perform this function alone, suggesting a cooperative interaction. nih.gov This contrasts with other this compound peptides where the domains may have more independent functions. nih.gov
The evolution of different toxin scaffolds in scorpion venoms, such as the inhibitor cystine knot (ICK) and the disulfide-directed β-hairpin (DDH) motifs, further illustrates the dynamic nature of venom evolution. nih.govpnas.org While this compound peptides belong to the CSαβ scaffold family, the study of other toxin families provides a broader context for the evolutionary mechanisms at play.
Hypothesized Origin from Ancestral Housekeeping Genes or Defensins
Gene Duplication and Gene Family Expansion
Gene duplication is a major driving force in the evolution of scorpion venom complexity, providing the raw genetic material for the emergence of new toxin functions. mdpi.comnih.govmdpi.com The this compound peptide gene family is no exception to this evolutionary principle.
Evidence for gene duplication within the this compound peptide family has been demonstrated through comparative transcriptomic analyses. nih.govmdpi.com Studies on hadrurid scorpions, for example, have shown that the this compound peptide gene has undergone duplication. nih.gov The presence of multiple this compound peptide homologs, such as the four opiscorpines identified in Opistophthalmus carinatus, is also indicative of gene duplication events. nih.gov
Following duplication, the resulting gene copies can evolve independently. One copy may retain the original function, while the other is free to accumulate mutations and potentially acquire a new function (neofunctionalization). This process has contributed to the expansion of the this compound peptide gene family and the functional diversity observed within it. mdpi.commdpi.com The presence of multiple, functionally distinct this compound peptides within a single scorpion's venom is a direct consequence of this evolutionary pathway.
Molecular phylogenetic analyses have been instrumental in reconstructing the evolutionary history of these gene families. researchgate.netresearchgate.net These analyses have shown that at least five common types of venom peptides, including those related to this compound peptides (β-KTxs), were likely recruited into the scorpion venom proteome before the major lineage split between Buthidae and Euscorpiidae, followed by individual or multiple gene duplication events. researchgate.net
Evidence of Gene Duplications in this compound Peptides
Gene duplication is a fundamental mechanism in the evolution of novel gene functions, and this compound peptides (SLPs) are a clear example of this process within scorpion venom arsenals. nih.govmdpi.com Transcriptomic analyses across various scorpion species, including those from the families Buthidae and Hadruridae, have revealed the presence of multiple gene copies encoding for SLPs. walshmedicalmedia.comnih.govresearchgate.net For instance, studies on hadrurid scorpions have demonstrated that the SLP gene has undergone duplication, a finding consistent with the broader model of venom toxin gene evolution. nih.gov
Molecular phylogenetic analyses have further substantiated these findings, indicating that at least five common types of venom peptides, including scorpines, were likely recruited into the scorpion venom proteome before the evolutionary split between the Buthidae and Euscorpiidae families, followed by individual or multiple gene duplication events. researchgate.net The presence of one or two gene copies of SLPs has been described in numerous scorpion species, highlighting the widespread nature of this duplication. walshmedicalmedia.comnih.gov This genetic redundancy is a key substrate for the subsequent functional evolution of these peptides.
Implications for Functional Redundancy and Specialization
Gene duplication can lead to two primary outcomes: functional redundancy, where the duplicated genes retain the same function, or neofunctionalization/subfunctionalization, where one or both copies acquire new or specialized functions. In the case of this compound peptides, evidence points towards both possibilities. The bifunctional nature of these peptides, with distinct antimicrobial and ion channel-blocking domains, suggests a high degree of specialization has already occurred. walshmedicalmedia.com
The N-terminal region, often alpha-helical, is associated with cytolytic and antimicrobial activities, while the C-terminal region, with its conserved cysteine scaffold, is responsible for potassium channel modulation. walshmedicalmedia.com The duplication of the entire this compound gene provides a template for further evolutionary tinkering. One gene copy might retain the ancestral dual function, providing a level of functional redundancy, while the other copy could be subject to different selective pressures, leading to the enhancement of one function over the other or the evolution of entirely new activities. For example, a duplicated gene might evolve to have enhanced antiparasitic activity, as has been observed with some this compound peptides. nih.gov This process of functional diversification allows scorpions to adapt their venom to a wide array of prey and potential predators.
Selective Pressures Driving Functional Evolution
The evolution of this compound peptides is not a random process but is shaped by selective pressures from the ecological interactions of scorpions, primarily with their prey and predators. The analysis of positive and negative selection at specific sites within the peptide sequence provides a window into these evolutionary forces.
Analysis of Positive and Negative Selection Sites
Molecular evolutionary analyses have been employed to identify sites within this compound peptide genes that are under positive (diversifying) or negative (purifying) selection. Positive selection favors new advantageous mutations, leading to functional diversification, while negative selection removes deleterious mutations, thus conserving essential functions.
Contrary to the common hypothesis that scorpion toxins are predominantly evolving under positive selection to increase potency, recent studies on this compound peptides in hadrurid scorpions have revealed a more complex picture. nih.govmdpi.com While some sites have experienced episodic positive selection, a larger number of sites, particularly within the C-terminal CSα/β domain, are evolving under strong negative selection. nih.govmdpi.com For example, one study using FUBAR analysis identified 44 sites under negative selection and none under positive selection in a set of this compound peptides. mdpi.com When analyzing the duplicated gene copies (SLP1 and SLP2) separately, FUBAR detected 30 sites evolving under negative selection in both copies. nih.govresearchgate.net MEME analysis, which can detect episodic positive selection, suggested that a few sites have experienced positive selection. nih.govmdpi.com
This strong purifying selection on the C-terminal domain suggests a conservation of its fundamental role in blocking potassium channels, a function critical for prey immobilization. nih.govmdpi.com The few sites under positive selection are likely key to subtle modifications in toxin potency and selectivity towards different prey or in response to predator resistance. oup.com This dynamic interplay of positive and negative selection highlights the evolutionary fine-tuning of these multifunctional peptides.
Evolutionary Adaptations Related to Prey and Predator Interactions
The composition of scorpion venom, including this compound peptides, is a direct reflection of an evolutionary arms race between scorpions and their prey and predators. biorxiv.org The diversification of these peptides is driven by the need to effectively subdue a variety of prey, which may include insects and other arthropods, and to defend against predators such as small mammals, lizards, and birds. oup.com
The dual functionality of this compound peptides is a significant advantage in this context. The antimicrobial activity of the N-terminal domain may serve a defensive role, preventing infections from prey-inflicted wounds or acting as a deterrent. The neurotoxic activity of the C-terminal domain is crucial for prey capture. walshmedicalmedia.com
The evolution of mammal-specific toxins in some scorpion lineages from ancestral insect-specific peptides is a clear example of an anti-predator adaptation. biorxiv.org While this has been extensively studied in sodium channel toxins, similar principles likely apply to the evolution of this compound peptides. Variations in the peptide sequence, driven by positive selection, can alter their affinity and specificity for ion channels in different organisms. oup.com For instance, mutations at key "hot spots" on the toxin's surface can significantly alter its toxicity towards mammals versus insects. oup.com This adaptive evolution allows scorpions to fine-tune their venom for both offense and defense, ensuring their survival in diverse ecological niches. researchgate.net
Research Methodologies and Biotechnological Approaches for Scorpine Like Peptides
Bio-prospecting and Venom Collection Strategies
The initial and crucial step in the research of scorpine-like peptides is the acquisition of scorpion venom. This process involves both the collection of scorpion specimens and the subsequent extraction of their venom. Ethical considerations and the sustainability of scorpion populations are increasingly influencing the choice of methods.
Traditional and Non-lethal Venom Extraction Methods (e.g., Electrostimulation)
Historically, venom extraction often involved sacrificing the scorpion to remove the telson (the stinger-containing final segment of the tail) and homogenize the venom gland. technologynetworks.com This lethal method, while effective for obtaining venom and gland tissue for analysis, is ethically problematic and prevents longitudinal studies on a single animal. technologynetworks.com Another traditional approach is manual stimulation, where the scorpion's abdomen is stimulated to cause venom release. oup.com However, this method can cause significant trauma to the scorpion and may result in the contamination of the venom with hemolymph (the scorpion equivalent of blood). researchgate.net
To address these issues, non-lethal methods have become the standard in modern research. The most common and widely accepted non-lethal technique is electrical stimulation, often referred to as "milking". drugtargetreview.comglobalspec.com This method involves applying a mild electrical current to the base of the telson, which induces the scorpion to release venom droplets. oup.com The venom can then be collected in a capillary tube or on a clean surface. who.int
Several refinements have been made to the electrostimulation technique to improve its efficiency and minimize stress on the scorpions. These include the use of restraining devices to safely hold the scorpion during the procedure and the application of carbon dioxide as a tranquilizer. who.intnih.gov Automated systems, such as the VES-4 robot, have also been developed to make the process faster, safer for the researcher, and less harmful to the animal. drugtargetreview.comglobalspec.com These robotic systems can be operated remotely, reducing the risk of stings and electric shocks to the handler. globalspec.com
A key advantage of non-lethal methods is the ability to repeatedly collect venom from the same individual over time, allowing for studies on venom regeneration and variations in venom composition. technologynetworks.com Research has shown that venom can be fully replenished within 8 to 10 days after extraction via electrostimulation. technologynetworks.com Furthermore, venom obtained through electrical stimulation is generally of higher quality, lacking contaminants like hemocyanin that can be present in venom extracted through more traumatic manual methods. researchgate.net
| Venom Extraction Method | Description | Advantages | Disadvantages |
| Telson Homogenization | The telson is surgically removed and the venom gland is homogenized to extract all contents. | Yields the entire venom content and gland tissue for analysis. | Lethal to the scorpion; single time-point data. technologynetworks.com |
| Manual Stimulation | The scorpion's abdomen is manually stimulated to induce venom release. | Simple and does not require specialized equipment. | Can cause trauma to the scorpion; high risk of venom contamination with hemolymph. oup.comresearchgate.net |
| Electrical Stimulation (Milking) | A mild electrical current is applied to the telson to induce venom release. | Non-lethal; allows for repeated sampling from the same individual; yields higher quality venom. technologynetworks.comresearchgate.netdrugtargetreview.com | Requires specialized equipment; can still cause some stress to the animal. |
| Automated Electrostimulation | A robotic system holds the scorpion and applies electrical stimulation to extract venom. | Increased safety for the researcher; fast and efficient; minimizes harm to the scorpion. drugtargetreview.comglobalspec.com | High initial cost of equipment. |
Specimen Collection and Handling for Research
The collection of scorpions for research is a critical first step that requires careful planning and execution. A variety of techniques are employed, with the choice often depending on the scorpion species, their habitat, and the time of day. brieflands.comrroij.com
Common methods for capturing scorpions include:
Rock-rolling: This is a highly effective daytime method, as many scorpion species seek shelter under rocks and other debris. brieflands.comrroij.com
Black light detection: Scorpions fluoresce under ultraviolet (UV) light, making them easily visible at night. brieflands.comrroij.com This is a widely used technique for nocturnal collection. rroij.com
Pitfall traps: These are containers buried in the ground that passively collect scorpions and other ground-dwelling arthropods. rroij.com
Destruction of adobe and mud walls: In certain regions, scorpions inhabit the cracks and crevices of man-made structures. brieflands.com
Once collected, proper handling and maintenance are essential for the well-being of the scorpions and the quality of the research. Scorpions are typically housed individually in containers with appropriate substrate, hiding places, and access to food and water. who.int Maintaining a laboratory colony allows for a consistent supply of venom for ongoing research. who.intnih.gov
When handling scorpions, researchers use long forceps to minimize the risk of stings. brieflands.com For venom extraction and other procedures, scorpions may be temporarily restrained. nih.gov All specimens are carefully labeled with collection data, including geographical location, date, and species identification. brieflands.com
Advanced "-omics" Technologies for Characterization
The comprehensive analysis of scorpion venom and the discovery of novel peptides like this compound compounds have been revolutionized by the advent of high-throughput "-omics" technologies. These approaches provide an unprecedented level of detail about the composition of venom and the genetic basis for its production.
Venomics and Peptidomics for Comprehensive Venom Profiling
Venomics is the large-scale study of venom, integrating various techniques to create a comprehensive profile of its components. encyclopedia.pubnih.gov Peptidomics, a sub-discipline of proteomics, specifically focuses on the characterization of the peptide components of a biological sample, which are particularly abundant in scorpion venom. nih.govmdpi.com
These approaches typically begin with the separation of the crude venom into its individual components. A common first step is reverse-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on their hydrophobicity. encyclopedia.pubmdpi.com The resulting fractions can then be subjected to further analysis.
Mass spectrometry is the cornerstone of venomics and peptidomics. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) are used to determine the precise molecular masses of the peptides in each fraction. plos.org Tandem mass spectrometry (MS/MS) can then be used to sequence the peptides, providing information about their amino acid composition. encyclopedia.pub This combination of liquid chromatography and mass spectrometry (LC-MS/MS) is a powerful tool for identifying a large number of peptides in a complex mixture. encyclopedia.pub
Transcriptomics and Genomics for Gene Discovery and Expression Analysis
Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism or a specific tissue, in this case, the scorpion's venom gland. technologynetworks.comresearchgate.net By sequencing the messenger RNA (mRNA) from the venom gland, researchers can identify the genes that code for the various venom components, including this compound peptides. technologynetworks.complos.org
Next-generation sequencing (NGS) technologies have made it possible to sequence the entire transcriptome of a venom gland quickly and cost-effectively. plos.org This provides a vast amount of data that can be used to discover novel toxin families and understand the evolutionary relationships between different venom peptides. plos.org Transcriptomic analysis has been instrumental in identifying this compound peptide sequences in a variety of scorpion species. plos.orgmdpi.com
A recent innovation in this field is the ability to perform transcriptomic analysis directly from the extracted venom itself. technologynetworks.com This non-lethal approach allows researchers to study gene expression at different time points during venom regeneration without harming the scorpion. technologynetworks.com
Genomics, the study of an organism's complete set of DNA, provides the blueprint for all the proteins an organism can produce. While less common than transcriptomics in venom research due to the complexity of sequencing entire genomes, genomic studies can provide valuable insights into the organization and evolution of venom-related genes. plos.org
| -omics Technology | Focus | Key Techniques | Information Gained |
| Venomics/Peptidomics | The complete set of proteins and peptides in venom. | RP-HPLC, Mass Spectrometry (MALDI-TOF, ESI-MS, MS/MS), LC-MS/MS. | Comprehensive profile of venom components, including their molecular masses and amino acid sequences. encyclopedia.pubnih.govmdpi.com |
| Transcriptomics | The complete set of RNA transcripts in the venom gland. | Next-Generation Sequencing (NGS), cDNA library construction. | Identification of genes encoding venom peptides, discovery of novel toxin families, analysis of gene expression levels. technologynetworks.comresearchgate.netplos.org |
| Proteomics | The large-scale study of proteins. | Gel electrophoresis (SDS-PAGE, 2-DGE), Mass Spectrometry. | Identification and characterization of venom proteins, including post-translational modifications. encyclopedia.pubmdpi.com |
Proteomics for Peptide Identification and Characterization
Proteomics is the large-scale study of proteins, and in the context of venom research, it is used to identify and characterize the full complement of proteins and peptides in the venom. encyclopedia.pubmdpi.com Proteomic workflows often involve a combination of separation techniques and mass spectrometry.
One common approach is gel electrophoresis, such as SDS-PAGE (Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis), which separates proteins based on their molecular weight. mdpi.com Two-dimensional gel electrophoresis (2-DGE) provides even greater resolution by separating proteins based on both their isoelectric point and molecular weight. encyclopedia.pub Protein spots of interest can then be excised from the gel and identified using mass spectrometry. encyclopedia.pub
The "shotgun" proteomics approach involves digesting all the proteins in the venom sample with an enzyme like trypsin and then analyzing the resulting peptide fragments using LC-MS/MS. encyclopedia.pub By matching the fragmentation patterns to databases of known protein sequences or to a transcriptome-derived database, the original proteins in the venom can be identified. mdpi.comnih.gov
The integration of transcriptomic and proteomic data provides a powerful synergy. encyclopedia.pubmdpi.com The transcriptome provides the potential "parts list" of venom components, while the proteome confirms which of these components are actually present in the venom and in what quantities. scielo.br This combined approach has been crucial for the identification and characterization of novel this compound peptides. mdpi.commdpi.com
Recombinant Expression Systems and Peptide Engineering
The limited availability of this compound peptides from natural venom sources necessitates the use of biotechnological approaches for their large-scale production and therapeutic development. Recombinant DNA technology and sophisticated peptide engineering strategies are pivotal in overcoming supply limitations and enhancing the bioactivity of these promising molecules.
Heterologous Expression in Prokaryotic and Eukaryotic Systems (e.g., Escherichia coli)
Heterologous expression provides an efficient and cost-effective alternative to chemical synthesis for producing this compound peptides. nih.gov Both prokaryotic and eukaryotic systems have been utilized, each presenting distinct advantages and challenges.
Escherichia coli (Prokaryotic System): E. coli is a frequently chosen host for recombinant peptide production due to its rapid growth, well-understood genetics, and potential for high-yield expression. nih.govfrontiersin.org However, expressing cysteine-rich peptides like the C-terminal domain of scorpines in E. coli can be challenging. The reducing cytoplasmic environment of the bacterium hinders the correct formation of disulfide bonds, often leading to misfolded peptides and their aggregation into insoluble inclusion bodies. To circumvent these issues, several strategies have been developed:
Fusion Tags: Peptides are often expressed with a fusion partner, such as thioredoxin (Trx) or a His-tag. frontiersin.orgsmujo.id These tags can enhance the solubility of the recombinant protein, protect the host cell from the peptide's potential toxicity, and simplify the purification process. smujo.idnih.gov For instance, the cecropin-like part of Heteroscorpine-1 was successfully expressed in E. coli using a thioredoxin fusion tag, which helped prevent toxicity towards the host cells. smujo.id
Periplasmic Expression: Targeting the peptide to the periplasm provides a more oxidizing environment, which is conducive to proper disulfide bond formation.
Optimized Culture Conditions: Culturing at lower temperatures and using slower expression rates can promote correct folding.
Codon and Promoter Optimization: Modifying the peptide's gene sequence to match the codon usage of E. coli and using engineered promoters can significantly increase expression levels. nih.gov A study on the scorpion peptide BmK1 demonstrated that combining promoter engineering with a gene dosage strategy resulted in a yield of 196.74 mg/L, the highest reported production for a scorpion peptide in E. coli at the time. nih.gov
Pichia pastoris (Eukaryotic System): Yeast expression systems, particularly Pichia pastoris, are an effective alternative, especially for complex proteins requiring post-translational modifications. nih.govresearchgate.net As a eukaryote, P. pastoris possesses the cellular machinery for forming disulfide bonds correctly, which is crucial for the activity of the scorpine C-terminal domain. This system can offer high yields of secreted, properly folded peptides, simplifying downstream purification. researchgate.net It has been successfully used to produce various scorpion toxins that are difficult to express in bacteria, yielding quantities sufficient for functional characterization. researchgate.net For example, the expression of three potent Kv1.3 channel blockers from scorpion venoms in Pichia resulted in yields ranging from 1.6 mg/L to 46 mg/L. researchgate.net
The table below summarizes findings from various studies on the recombinant expression of scorpion peptides.
| Peptide/Part | Expression System | Vector/Tag | Key Findings & Yield | Reference |
| BmK1 | Escherichia coli BL21(DE3) | pJF431 (mutated promoter, 3 gene copies) | High-level expression achieved through promoter engineering and gene dosage. | 196.74 mg/L |
| Cecropin-like part of Heteroscorpine-1 | Escherichia coli BL21 (DE3) pLysS | pET32a (Thioredoxin tag) | Fusion tag prevented peptide toxicity to host cells; highest yield at 3 hours induction. | Not specified |
| DiMCh-AMP1 (Dimeric antifungal peptide) | Escherichia coli BL21 (DE3) | pET-32a(+) (His-tag) | Successful production of a dimeric peptide with improved antifungal activity. | ~0.9 mg/L |
| Vm24, AnTx, Ts6 (Kv1.3 blockers) | Pichia pastoris | Not specified | Cost-effective system for producing disulfide-bridged toxins in sufficient quantities. | Vm24: 1.6 mg/L, AnTx: 46 mg/L, Ts6: 7.5 mg/L |
| PRW4 (Antimicrobial peptide) | Pichia pastoris | pPICZαA (Trx fusion tag) | Suitable system for extracellular expression of biologically active recombinant protein. | 15 mg from 1L culture |
Directed Mutagenesis and Peptide Analog Design
Directed mutagenesis is a powerful technique used to create peptide analogs with improved characteristics. This involves making specific, intentional changes to the amino acid sequence of a peptide. By substituting, deleting, or adding specific residues, researchers can probe the structure-function relationships of this compound peptides and design analogs with enhanced therapeutic properties. acs.orgmdpi.com
A key example is the use of alanine-scanning mutagenesis to identify the functional sites of BmK86-P1, a scorpion toxin that interacts with the hKv1.2 potassium channel. mdpi.com By systematically replacing key residues (Asn¹⁷, Lys¹⁹, Ile²¹, and Arg²⁴) with alanine, researchers determined that Lys¹⁹ and Ile²¹ were critical for the peptide's interaction with the channel. mdpi.com
Another common strategy involves modifying physicochemical properties like net charge and hydrophobicity. For instance, analogs of the scorpion peptide Stigmurin were created by replacing uncharged serine and glycine (B1666218) residues with positively charged lysine (B10760008) residues. mdpi.comfrontiersin.org This modification increased the peptide's net positive charge from +2 to +7, which resulted in significantly enhanced antimicrobial activity and a broader spectrum of action, particularly against Gram-negative bacteria. frontiersin.orgresearchgate.net
Rational Design for Enhanced Specificity or Potency
Rational design leverages a deep understanding of a peptide's three-dimensional structure and its mechanism of action to engineer superior molecules. This approach often employs computational tools, such as molecular dynamics (MD) simulations, to predict how specific changes will affect peptide structure and function before they are synthesized. acs.orgkcl.ac.uk
This strategy was effectively used to improve a scorpion-derived peptide, A3a, for activity against the pathogen Acinetobacter baumannii. acs.orgkcl.ac.uk Researchers used all-atom MD simulations to analyze the peptide's structure and identified modifications that would stabilize its hairpin conformation, a feature thought to promote antibacterial potency. acs.orgkcl.ac.uk This led to the creation of novel analogs with greater potency and selectivity. acs.org
Similarly, enhancing cationicity is a common rational design strategy. Natural peptide templates from scorpion venom, such as AcrAP1 and AcrAP2, were used as a basis for designing analogs with an increased positive charge. ijbs.com The resulting peptides not only showed enhanced potency and a broader spectrum of antimicrobial activity but also gained potent growth-modulating effects on human cancer cell lines, a function absent in the original peptides. ijbs.com These examples highlight how native scorpion peptides serve as effective scaffolds for designing new molecules with precisely tailored biological activities. nih.gov
High-Throughput Screening for Bioactivity
The vast chemical diversity within scorpion venoms requires efficient methods to identify novel bioactive peptides. High-throughput screening (HTS) platforms enable the rapid testing of large numbers of venom fractions or synthetic peptide libraries to pinpoint candidates with desired therapeutic activities. nih.gov These platforms often combine multi-omics approaches (proteomics and transcriptomics) with automated bioassays to accelerate the discovery pipeline. nih.govaacrjournals.org
Cell-Based Assays for Antimicrobial and Anticancer Activity
Cell-based assays are fundamental to HTS campaigns for discovering this compound peptides with antimicrobial or anticancer potential. These assays are typically performed in microplate formats (e.g., 96-well plates), allowing for the simultaneous testing of numerous compounds at various concentrations. frontiersin.org
For Antimicrobial Activity: The primary assays used are the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
MIC assays measure the lowest concentration of a peptide that prevents the visible growth of a microorganism. frontiersin.org
MBC assays determine the lowest concentration needed to kill 99.9% of the initial bacterial inoculum. plos.org These assays are used to screen peptides against panels of clinically relevant pathogens, including multidrug-resistant (MDR) bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. ijbs.complos.org
For Anticancer Activity: A variety of cell-based assays are employed to measure a peptide's ability to inhibit cancer cell growth and to elucidate its mechanism of action.
Cytotoxicity/Anti-proliferative Assays: The MTT assay is widely used to measure cell viability by assessing the metabolic activity of cells. nih.govmdpi.com It has been used to screen scorpion peptides against extensive panels of human cancer cell lines, including those from the colon (HCT116, HCT-8), lung (A549), breast (MCF-7), and pancreas (MIA Paca-2). nih.govmdpi.comdovepress.comtandfonline.com
Mechanism of Action Assays: To understand how a peptide kills cancer cells, further assays are used. Flow cytometry can analyze apoptosis and identify at which stage of the cell cycle the peptide induces arrest. aacrjournals.orgtandfonline.com For example, a study on the Smp43 peptide found that it induced late apoptotic cell death and caused cell cycle arrest at the S phase in HCT-116 colorectal cancer cells. tandfonline.com
The table below details cell-based assays used in the screening of scorpion peptides.
| Peptide/Venom | Target | Assay Type | Cell Line(s) / Strain(s) | Key Finding | Reference |
| Gonearrestide | Cancer | MTT Cell Viability | HCT116 (Colon), MIA Paca-2 (Pancreatic), MCF-7 (Breast) | Identified potent anticancer activity on a broad spectrum of cancer cells. | nih.gov |
| Smp24 | Cancer | MTT Assay | A549, H3122, PC-9 (Lung Cancer) | Preferentially inhibited the proliferation of lung cancer cells. | mdpi.com |
| Smp43 | Cancer | MTT, Flow Cytometry | HCT-116 (Colorectal Cancer), FHC (Normal Colon) | Induced late apoptosis and S-phase cell cycle arrest in cancer cells. | tandfonline.com |
| Uy234, Uy17, Uy192 | Bacteria | MBC Assay | Multidrug-resistant clinical isolates (e.g., β-hemolytic Streptococcus) | Peptides showed high antimicrobial activity against MDR bacteria. | plos.org |
| AcrAP1/AcrAP2 Analogs | Bacteria/Yeast | MIC/MBC Assay | S. aureus, E. coli, C. albicans | Cationicity-enhanced analogs exhibited significant increases in potency and spectrum. | ijbs.com |
Automated Electrophysiological Screening for Ion Channel Modulation
The C-terminal domain of this compound peptides is known to modulate ion channels, making this a key area of therapeutic interest. plos.orgresearchgate.net Automated patch-clamp (APC) electrophysiology has revolutionized the screening of venom-derived peptides for ion channel activity. frontiersin.org Platforms like the QPatch system allow for high-throughput screening of hundreds or thousands of compounds against specific ion channels expressed in cell lines. metrionbiosciences.com
This technology enables the direct measurement of a peptide's effect on ion channel currents, providing precise data on potency (e.g., IC₅₀ values) and selectivity. frontiersin.org In one large-scale screening campaign, 370 crude venom fractions were tested against the human Kv1.3 channel using a QPatchHT system. metrionbiosciences.com This HTS approach successfully identified novel and potent peptide inhibitors from scorpion venoms, demonstrating the power of APC in rapidly triaging large venom libraries to find promising drug discovery leads for channelopathies. metrionbiosciences.commetrionbiosciences.com This method is also critical for characterizing the function and selectivity of newly isolated or engineered peptides, as demonstrated in the analysis of Cvill6 and Cvill7 against a panel of eight different potassium channels. mdpi.com
Computational Design and Predictive Modeling for Research Applications
Computational methodologies are increasingly pivotal in the study of this compound peptides, offering powerful tools for designing novel molecular probes and predicting their biological functions. These in silico approaches accelerate the research process, reduce costs, and provide detailed insights into the molecular interactions that govern the dual activities of these fascinating compounds. By leveraging computational power, researchers can navigate the vast sequence and structural space to engineer peptides with tailored properties for specific research applications.
Virtual Screening and Ligand-Protein Docking
Virtual screening and ligand-protein docking are fundamental computational techniques used to predict the binding orientation and affinity of a ligand (in this case, a this compound peptide) to a target protein, such as an ion channel or a microbial membrane component. This approach is instrumental in identifying potential new targets for known this compound peptides or in screening libraries of peptide variants against a specific biological receptor.
The process typically begins with the three-dimensional structures of both the this compound peptide and the target protein. If experimental structures are unavailable, they can often be generated using homology modeling, which builds a 3D model based on the sequence similarity to a known protein structure. For instance, the structures of novel chlorotoxin-like peptides, which share the cysteine-stabilized α/β (CSαβ) fold with the C-terminal domain of this compound peptides, have been predicted using homology modeling. mdpi.com
Once the structures are obtained, docking algorithms are employed to systematically explore the possible binding modes of the peptide within the active site or on the surface of the target protein. These algorithms score the different poses based on factors like electrostatic interactions, hydrogen bonds, and shape complementarity. nih.gov For complex and flexible ligands like peptides, sophisticated docking programs such as HADDOCK are often used, which can incorporate experimental data to guide the docking process and allow for flexibility in both the peptide and the protein. nih.gov
Molecular dynamics (MD) simulations are frequently used after docking to refine the predicted complex and assess its stability over time. acs.org These simulations provide a more dynamic picture of the interaction, accounting for the movements of atoms and the influence of the surrounding solvent. acs.orgkcl.ac.uk This combined approach of docking followed by MD simulation has been successfully used to study the binding of various scorpion toxins to their ion channel targets, providing insights into the specific amino acid residues that are crucial for the interaction. nih.gov For example, computational docking has been used to investigate the interaction of scorpion toxins with potassium channels like Kv1.2 and Kv1.3, revealing key residues involved in binding affinity and selectivity. mdpi.com
| Peptide/Toxin Class | Target Protein | Computational Method(s) | Key Findings & Purpose |
| Chlorotoxin-like peptides (share CSαβ fold) | hMMP-2 (human Matrix Metalloproteinase-2) | Homology Modeling, Molecular Docking, MD Simulations | Predicted 3D structures and interactions, suggesting potential for cancer therapy research. mdpi.com |
| Maurotoxin-like peptide (MTX1) | Kv1.2, Kv1.3, SKCa channels | Molecular Docking | Identified key residues (e.g., R27) in the β-sheet region responsible for enhanced binding affinity to specific potassium channels. mdpi.com |
| Scorpion α-KTx toxins (e.g., MeKTx13-3) | Kv1.1, Kv1.2, Kv1.3 channels | Homology Modeling, Molecular Docking | Identified specific contacts to understand and engineer toxin selectivity, successfully converting a Kv1.1 blocker into a Kv1.3 selective ligand. frontiersin.org |
| Scorpion Antimicrobial Peptide (A3a) | Bacterial Membranes | All-atom MD simulations | Guided the rational design of analogues with increased stability and enhanced activity against Gram-negative bacteria. acs.orgkcl.ac.uk |
De Novo Peptide Design for Research Probes
De novo peptide design represents a more ambitious computational approach where entirely new peptide sequences are created from scratch to adopt a specific three-dimensional structure and perform a desired function. While rational design modifies existing peptides, de novo design builds novel molecular scaffolds. This is particularly valuable for creating research probes with unique properties not found in nature.
The principles of de novo design can be applied to create peptides that mimic the bifunctional architecture of this compound peptides: an N-terminal α-helical domain for antimicrobial activity and a C-terminal CSαβ domain for ion channel modulation. Computational methods allow for the design of peptides with hyperstable folds, which is a desirable characteristic for research probes. nih.govbakerlab.org For example, computational methods have been developed for the accurate de novo design of conformationally restricted peptides, including those with disulfide crosslinks similar to the CSαβ motif of this compound peptides. nih.govbakerlab.org
In the context of this compound peptides, this can involve:
Scaffold Design : Creating novel sequences predicted to fold into the characteristic CSαβ motif. This has been achieved for peptides sharing the short-chain scorpion toxin topology, where the designed peptides are exceptionally stable. nih.govbakerlab.org
Functionalization : Grafting specific functional motifs onto the designed scaffold. For instance, a known pore-forming or membrane-disrupting sequence could be designed as the N-terminal helix, while residues known to be critical for binding to a specific ion channel could be incorporated into the C-terminal CSαβ scaffold.
Analogue Design : While not strictly de novo, a closely related approach is the rational design of analogues based on a known this compound peptide template. Computational tools guide the substitution of specific amino acids to enhance a particular activity. For example, analogues of the scorpion peptide Stigmurin were designed in silico by substituting certain residues with lysine to increase the peptide's positive net charge and hydrophobic moment. mdpi.commdpi.com These modifications were predicted to, and subsequently shown to, enhance antimicrobial activity without significantly increasing toxicity to mammalian cells. mdpi.commdpi.com Similarly, rational design strategies incorporating MD simulations have been used to create analogues of the scorpion peptide A3a with improved activity and selectivity against specific bacteria like Acinetobacter baumannii. acs.orgkcl.ac.uk
These computational design strategies allow researchers to create tailored peptide probes to investigate the distinct roles of the antimicrobial and ion channel-modulating domains of this compound peptides.
| Design Strategy | Parent Peptide/Scaffold | Computational Approach | Objective & Outcome |
| Rational Design | Stigmurin | In silico amino acid substitution, structural modeling | To increase positive charge and antimicrobial activity. The designed analogues (StigA6, StigA16, StigA25, StigA31) showed enhanced, broad-spectrum antimicrobial effects with low toxicity. mdpi.commdpi.com |
| Rational Design | A3a | All-atom Molecular Dynamics (MD) simulations | To stabilize the peptide's hairpin structure and increase Gram-negative activity. Analogues (A3a[R7K], A3a[I14W]) showed greater potency and selectivity for A. baumannii. acs.orgkcl.ac.uk |
| De Novo Design | Short-chain scorpion toxin topology | Computational backbone generation and sequence design | To create hyperstable, conformationally restricted peptides with novel sequences but a known, stable fold for potential use as scaffolds. nih.govbakerlab.org |
| De Novo Design | Antimicrobial Peptide (AMP) templates (e.g., IsCT from scorpion) | Template modification using SWISS-Pdbviewer | To design novel AMPs for plant protection by arranging charged and hydrophobic clusters. Several designed peptides showed high activity against plant pathogens. plos.org |
Predicting Biological Activity based on Sequence and Structure
Predicting the biological activity of this compound peptides directly from their amino acid sequence and structure is a major goal of computational modeling. This allows for the high-throughput screening of potential peptide candidates before undertaking expensive and time-consuming experimental synthesis and testing.
One of the primary methods used for this purpose is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govfrontiersin.orgacs.orgresearchgate.net QSAR models aim to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.com For peptides, these properties, known as descriptors, can be calculated from the amino acid sequence and include factors like:
Physicochemical Properties : Molecular weight, net charge, hydrophobicity, and isoelectric point. acs.org
Structural Features : The presence of specific motifs (like the CSαβ fold), secondary structure content (α-helix, β-sheet), and the spatial distribution of hydrophobic and charged residues. nih.gov
Topological and 3D Descriptors : Parameters that describe the shape, size, and electronic properties of the peptide.
By training a model on a dataset of this compound peptides with known activities (e.g., IC₅₀ values for channel blocking or Minimum Inhibitory Concentration for antimicrobial effects), a predictive QSAR model can be developed. researchgate.net This model can then be used to estimate the activity of new, untested peptide sequences. QSAR studies have revealed that properties like hydrophobicity and the lipophilicity of polar residues can determine the selectivity of antimicrobial peptides for pathogenic cells over host cells. acs.org
Furthermore, machine learning and artificial intelligence (AI) approaches are being increasingly applied to predict peptide function. researchgate.netmdpi.com Neural networks can be trained on large datasets of scorpion toxins to classify new sequences and predict which type of ion channel they are likely to target. mdpi.com These models learn complex patterns within the sequence that relate to function, going beyond simple physicochemical descriptors. For this compound peptides, such models could potentially be developed to predict both their antimicrobial spectrum and their ion channel selectivity based on sequence alone, greatly accelerating the discovery of novel research probes.
Q & A
Q. What are the structural and functional characteristics of Scorpine-like peptides?
this compound peptides are antimicrobial peptides (AMPs) characterized by two distinct domains:
- An N-terminal α-helix with cytolytic and antimicrobial activity, similar to insect defensins.
- A C-terminal region containing a CSαβ motif linked to K+ channel-blocking activity . The first identified this compound peptide, isolated from Pandinus imperator venom, comprises 75 amino acids and exhibits potent activity against Gram-positive bacteria like Bacillus subtilis .
Methodological Insight : Structural analysis typically employs techniques like nuclear magnetic resonance (NMR) or X-ray crystallography to resolve domain organization. Functional assays, such as radial diffusion assays, are used to validate antimicrobial efficacy .
Q. How are this compound peptides isolated and purified from scorpion venom?
A standard protocol involves:
- Venom fractionation using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Mass spectrometry for molecular weight verification.
- Edman degradation or next-generation sequencing for amino acid sequencing . For reproducibility, experimental details (e.g., buffer pH, column specifications) must be explicitly documented in supplementary materials .
Advanced Research Questions
Q. What experimental strategies can elucidate structure-function relationships in this compound peptides?
A multi-modal approach is recommended:
- In silico modeling : Predict tertiary structures using tools like AlphaFold or Rosetta.
- Site-directed mutagenesis : Modify specific residues (e.g., in the N-terminal helix) to assess impact on antimicrobial activity.
- Circular dichroism (CD) spectroscopy : Confirm α-helix stability under varying pH/temperature conditions .
- Functional assays : Compare wild-type and mutant peptides using minimum inhibitory concentration (MIC) assays .
Data Interpretation : Correlate structural perturbations (e.g., loss of helicity) with reduced bactericidal activity to identify critical residues .
Q. How should researchers address contradictions in reported antimicrobial efficacy of this compound peptides?
Discrepancies may arise from differences in:
- Experimental conditions (e.g., bacterial strain variability, culture media composition).
- Peptide concentration thresholds for activity. Resolution strategies :
- Meta-analysis : Aggregate data from multiple studies to identify trends.
- Standardized protocols : Adopt CLSI guidelines for MIC assays to ensure cross-study comparability .
- Control experiments : Include established AMPs (e.g., melittin) as benchmarks .
Q. What computational tools are effective for predicting novel this compound peptides in understudied scorpion species?
- Transcriptome mining : Use tools like Trinity or SPAdes to assemble venom-gland RNA-seq data.
- Hidden Markov Models (HMMs) : Train models on conserved this compound domains (e.g., Pfam databases).
- Molecular dynamics simulations : Assess peptide-membrane interactions to prioritize candidates for synthesis .
Table 1: Known this compound Peptides and Their Properties
Note: Data beyond requires further literature review for validation.
Methodological Best Practices
- Reproducibility : Document experimental parameters (e.g., peptide storage conditions, assay temperatures) in supplementary materials .
- Ethical Compliance : Ensure venom sourcing adheres to institutional ethical guidelines for animal use .
- Interdisciplinary Collaboration : Combine proteomics, bioinformatics, and biophysics to overcome technical limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
